3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule featuring multiple functional groups, including thiazolidine, piperazine, and pyridopyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Pyridopyrimidine synthesis: This involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a β-dicarbonyl compound.
Piperazine incorporation: The piperazine moiety can be introduced via nucleophilic substitution reactions, often using a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine and piperazine moieties.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action.
Industrial Applications: It could be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives
- Pyridopyrimidine analogs
- Phenylpiperazine derivatives
Uniqueness
What sets this compound apart is the unique combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties. This makes it a valuable candidate for further research and development.
Properties
Molecular Formula |
C27H29N5O2S2 |
---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O2S2/c1-4-19(3)32-26(34)22(36-27(32)35)16-21-24(28-23-11-10-18(2)17-31(23)25(21)33)30-14-12-29(13-15-30)20-8-6-5-7-9-20/h5-11,16-17,19H,4,12-15H2,1-3H3/b22-16- |
InChI Key |
FEUPFGARLUACBZ-JWGURIENSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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